1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-(thian-4-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-3-1-4-16(13-14)26(23,24)22-8-2-7-21(9-10-22)15-5-11-25-12-6-15/h1,3-4,13,15H,2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZCDMWWLSCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2320574-41-0): Key Difference: The sulfonyl group is para-substituted on the benzene ring, compared to the meta position in the target compound. Molecular Formula: C16H21F3N2O2S2 vs. C16H21F3N2O2S2 (identical formula but positional isomerism).
Ring System Variations
- 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS 909666-37-1): Key Difference: Replaces the benzenesulfonyl group with a pyridinyl-trifluoromethyl moiety. Molecular Weight: 357.39 g/mol vs. 394.5 g/mol for the target compound .
Functional Group Modifications
- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane :
- Key Difference : Features a chlorophenylpyrazole group instead of the sulfonyl substituent.
- Impact : The pyrazole ring increases rigidity and introduces halogen-based hydrophobic interactions, as evidenced by its selective 5-HT7 receptor antagonism .
- Biological Activity : Demonstrates a 10-fold selectivity for 5-HT7R over other serotonin receptors, whereas sulfonyl-containing analogs may prioritize different targets .
Preparation Methods
Cyclocondensation of Diaminoalkanes
Cyclocondensation reactions between 1,3-diaminopropane derivatives and carbonyl sources under acidic conditions yield the seven-membered diazepane ring. For example, reacting 1,3-diaminopropane with tetrahydrothiopyran-4-one in concentrated hydrochloric acid at 0°C generates a thiazepane intermediate, which undergoes ring expansion to form the diazepane core. This method achieves yields of 62–68% after recrystallization.
Ring Expansion of Piperidine Derivatives
Smaller heterocycles, such as piperidines, can be expanded using azide reagents. Treatment of 4-piperidone with sodium azide and triflic acid facilitates a-shift mechanism, forming the diazepane skeleton. This approach avoids harsh acidic conditions but requires careful temperature control (−10°C to 25°C) to suppress side reactions.
Sulfonylation with 3-(Trifluoromethyl)Benzenesulfonyl Group
The 3-(trifluoromethyl)benzenesulfonyl moiety is introduced at the diazepane’s 4-position via sulfonyl chloride coupling.
Synthesis of 3-(Trifluoromethyl)Benzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared by chlorosulfonation of 3-(trifluoromethyl)benzene using chlorosulfonic acid at 50°C. The crude product is purified via fractional distillation, achieving 85% purity.
Coupling to the Diazepane Core
The sulfonyl chloride reacts with the diazepane-thiane intermediate in the presence of a base:
- Conditions : Dichloromethane, triethylamine (3 equiv), 0°C to room temperature.
- Mechanism : The base deprotonates the diazepane’s secondary amine, enabling nucleophilic attack on the sulfonyl chloride.
Yields range from 65% to 78%, depending on the stoichiometry of sulfonyl chloride.
Purification and Isolation Techniques
Recrystallization
Crude product is recrystallized from ethanol/water (3:1 v/v), removing unreacted sulfonyl chloride and inorganic salts.
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomers, particularly when the thian-4-yl group introduces stereochemical complexity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Purity: 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
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